N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide
Overview
Description
N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and other biological effects
Preparation Methods
The synthesis of N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide typically involves the use of 2-aminophenol as a precursor . The synthetic route includes the following steps:
Formation of Benzoxazole Ring: The reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, or alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts.
Introduction of the Carbamothioyl Group: The benzoxazole derivative is then reacted with appropriate reagents to introduce the carbamothioyl group, forming the final compound.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, using scalable and cost-effective processes.
Chemical Reactions Analysis
N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other benzoxazole derivatives and related compounds.
Biology: The compound exhibits antimicrobial activity against various bacterial and fungal strains.
Industry: The compound is used in the development of new materials with specific biological activities.
Mechanism of Action
The mechanism of action of N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide can be compared with other benzoxazole derivatives, such as:
- 2-Methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide
- 2,3-Dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
These compounds share similar structural features but may exhibit different biological activities and properties. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct pharmacological profile.
Properties
IUPAC Name |
N-[[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2S/c1-14-7-12-19-18(13-14)24-21(27-19)16-8-10-17(11-9-16)23-22(28)25-20(26)15-5-3-2-4-6-15/h2-13H,1H3,(H2,23,25,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIUFDHWTNYIJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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